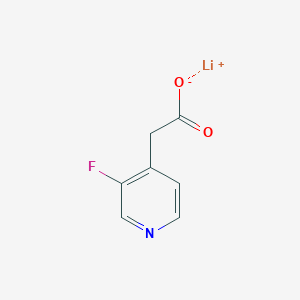

lithium(1+)ion2-(3-fluoropyridin-4-yl)acetate

Description

Lithium(1+)ion2-(3-fluoropyridin-4-yl)acetate is a lithium salt of 2-(3-fluoropyridin-4-yl)acetic acid. Its structure comprises a pyridine ring substituted with a fluorine atom at the 3-position and an acetic acid moiety at the 4-position, coordinated to a lithium cation. This compound is of interest in pharmaceutical and materials science research due to the electronic effects of the fluorine substituent, which can influence solubility, stability, and intermolecular interactions.

Properties

IUPAC Name |

lithium;2-(3-fluoropyridin-4-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2.Li/c8-6-4-9-2-1-5(6)3-7(10)11;/h1-2,4H,3H2,(H,10,11);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGIDBQWXHDSHKW-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CN=CC(=C1CC(=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FLiNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2378501-58-5 | |

| Record name | lithium 2-(3-fluoropyridin-4-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of lithium(1+)ion2-(3-fluoropyridin-4-yl)acetate typically involves the reaction of 2-(3-fluoropyridin-4-yl)acetic acid with lithium hydroxide or lithium carbonate. The reaction is usually carried out in an aqueous or alcoholic medium under controlled temperature conditions to ensure the complete formation of the lithium salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions: lithium(1+)ion2-(3-fluoropyridin-4-yl)acetate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry: In chemistry, lithium(1+)ion2-(3-fluoropyridin-4-yl)acetate is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies .

Biology: In biological research, this compound is used to study the effects of fluorinated pyridine derivatives on biological systems. It serves as a model compound for investigating the interactions of fluorinated molecules with enzymes and receptors .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is used in the design and synthesis of new drug candidates targeting various diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and coatings .

Mechanism of Action

The mechanism of action of lithium(1+)ion2-(3-fluoropyridin-4-yl)acetate involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyridine ring enhances the compound’s ability to interact with biological molecules, leading to various biochemical effects. The lithium ion also plays a role in modulating the activity of enzymes and receptors .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following lithium carboxylate salts share structural similarities but differ in their heterocyclic substituents, leading to distinct physicochemical and functional properties:

Physicochemical Properties

Collision Cross-Section (CCS) Data: For lithium(1+)ion2-(4-aminopyrimidin-2-yl)acetate, predicted CCS values vary with adducts (e.g., [M+H]+: 129.5 Ų, [M+Na]+: 140.5 Ų) . These values suggest a moderately compact structure. In contrast, the 3-fluoropyridin-4-yl analogue likely exhibits a larger CCS due to the fluorine atom’s steric and electronic effects, though experimental data are lacking.

Solubility and Stability :

Biological Activity

Lithium(1+) ion 2-(3-fluoropyridin-4-yl)acetate is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique properties and potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

- Molecular Formula : C₇H₈FNO₂Li

- IUPAC Name : Lithium(1+) ion 2-(3-fluoropyridin-4-yl)acetate

This structure features a lithium ion coordinated with an acetate group and a fluorinated pyridine ring, which significantly influences its reactivity and biological interactions.

The biological activity of lithium(1+) ion 2-(3-fluoropyridin-4-yl)acetate is primarily attributed to its interaction with various molecular targets:

- Enzyme Modulation : The compound may modulate the activity of enzymes involved in neurotransmitter regulation, particularly in the context of mood disorders. Lithium ions are known to influence signaling pathways related to phosphoinositide metabolism, which is crucial for neuronal function.

- Receptor Interaction : The presence of the fluorine atom enhances the compound's ability to interact with biological receptors, potentially increasing its efficacy as a therapeutic agent.

Antidepressant Effects

Research has shown that lithium compounds exhibit antidepressant properties. A study highlighted the role of lithium in enhancing neurogenesis and synaptic plasticity, which are vital for mood regulation . The specific effects of lithium(1+) ion 2-(3-fluoropyridin-4-yl)acetate on depression-related models remain to be fully elucidated but suggest potential as a novel antidepressant.

Cancer Research

Lithium compounds have also been investigated for their anticancer properties. Preliminary studies indicate that lithium(1+) ion 2-(3-fluoropyridin-4-yl)acetate may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. Its mechanism may involve the modulation of signaling pathways associated with cell survival and death.

Comparative Analysis with Similar Compounds

To understand the unique properties of lithium(1+) ion 2-(3-fluoropyridin-4-yl)acetate, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Lithium 2-(4-fluoropyridin-3-YL)acetate | Contains a fluorine atom at position 4 | Potential antidepressant effects |

| Lithium 2-(3-chloropyridin-4-YL)acetate | Chlorine substitution affects reactivity | Anticancer properties observed |

| Lithium 2-(3-bromopyridin-4-YL)acetate | Bromine substitution alters biological interactions | Limited studies; potential for similar activities |

The presence of fluorine in lithium(1+) ion 2-(3-fluoropyridin-4-yl)acetate appears to enhance its biological activity compared to its chlorinated and brominated analogs, suggesting that fluorination plays a critical role in modulating its efficacy.

Case Studies and Research Findings

Several case studies have explored the biological effects of lithium-based compounds:

- Neuroprotective Effects : A study demonstrated that lithium enhances neuronal survival under stress conditions by activating specific signaling pathways. This effect was attributed to both the lithium ion and the structural characteristics imparted by the fluorinated pyridine moiety .

- Cell Migration Studies : Research utilizing a photoswitchable probe indicated that lithium ions facilitate cell migration in colon cancer cells through AQP1 channel modulation. This suggests that lithium(1+) ion 2-(3-fluoropyridin-4-yl)acetate could play a role in cancer metastasis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.